Lalistat 2

Übersicht

Beschreibung

Lalistat 2 ist ein potenter und spezifischer kompetitiver Inhibitor der lysosomalen sauren Lipase (LAL), einem Enzym, das eine entscheidende Rolle im Lipidstoffwechsel spielt, indem es Cholesterylester und Triglyceride in Lysosomen hydrolysiert . This compound wird in der wissenschaftlichen Forschung häufig eingesetzt, um die zellspezifischen Funktionen der lysosomalen sauren Lipase und den Mangel an lysosomaler saurer Lipase in vitro zu untersuchen, sowie um die Aktivität der lysosomalen sauren Lipase in menschlichen Blutproben oder Zellen zu messen .

Herstellungsmethoden

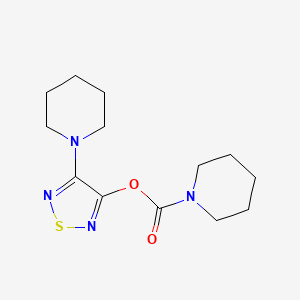

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung eines Thiadiazolrings und die Anlagerung von Piperidingruppen. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Bildung des Thiadiazolrings: Der Thiadiazolring wird durch die Reaktion geeigneter Vorläufer unter bestimmten Bedingungen gebildet.

Anlagerung von Piperidingruppen: Piperidingruppen werden durch Veresterungsreaktionen an den Thiadiazolring angelagert.

Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich die Skalierung der Laborsyntheseverfahren mit Optimierungen für Ausbeute und Reinheit.

Biochemische Analyse

Biochemical Properties

Lalistat 2 plays a crucial role in biochemical reactions, particularly as an inhibitor of LAL . The compound interacts with this enzyme, inhibiting its function and thereby affecting the degradation of neutral lipids within lysosomes . The nature of this interaction is competitive, with this compound binding to the active site of the enzyme and preventing its normal substrate from doing so .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibition of LAL. By inhibiting this enzyme, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of LAL can lead to an accumulation of neutral lipids within lysosomes, which can have various downstream effects on cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of LAL, thereby inhibiting the enzyme’s function . This binding interaction prevents the normal substrate of LAL from accessing the active site, leading to a decrease in the degradation of neutral lipids within lysosomes . This can result in changes in gene expression and other cellular processes .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the degradation of neutral lipids within lysosomes . It interacts with the enzyme LAL, affecting its ability to degrade these lipids

Vorbereitungsmethoden

The synthesis of Lalistat 2 involves several steps, including the formation of a thiadiazole ring and the attachment of piperidine groups. The synthetic route typically includes the following steps:

Formation of Thiadiazole Ring: The thiadiazole ring is formed by reacting appropriate precursors under specific conditions.

Attachment of Piperidine Groups: Piperidine groups are attached to the thiadiazole ring through esterification reactions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Lalistat 2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen Oxidationsreaktionen eingehen, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln, die möglicherweise unterschiedliche biologische Aktivitäten aufweisen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Lalistat 2 hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: this compound wird verwendet, um die Hemmung der lysosomalen sauren Lipase und ihre Auswirkungen auf den Lipidstoffwechsel zu untersuchen.

Biologie: Forscher verwenden this compound, um die Rolle der lysosomalen sauren Lipase in zellulären Prozessen wie Autophagie und Lipidtropfenbildung zu untersuchen.

Medizin: this compound wird in Studien zu lysosomalen Speicherkrankheiten wie der Wolman-Krankheit und der Cholesterylester-Speicherkrankheit verwendet, um die zugrunde liegenden Mechanismen und potenzielle therapeutische Ansätze zu verstehen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch kompetitive Hemmung der lysosomalen sauren Lipase. Diese Hemmung verhindert, dass das Enzym Cholesterylester und Triglyceride hydrolysiert, was zur Anhäufung dieser Lipide in den Lysosomen führt. Das molekulare Ziel von this compound ist das aktive Zentrum der lysosomalen sauren Lipase, wo es bindet und die Aktivität des Enzyms blockiert. Diese Hemmung beeinflusst den Lipidstoffwechsel und kann zu Veränderungen der zellulären Lipidhomöostase führen .

Wirkmechanismus

Lalistat 2 exerts its effects by competitively inhibiting lysosomal acid lipase. This inhibition prevents the enzyme from hydrolyzing cholesteryl esters and triglycerides, leading to the accumulation of these lipids within lysosomes. The molecular target of this compound is the active site of lysosomal acid lipase, where it binds and blocks the enzyme’s activity. This inhibition affects lipid metabolism and can lead to changes in cellular lipid homeostasis .

Vergleich Mit ähnlichen Verbindungen

Lalistat 2 ist einzigartig in seiner hohen Spezifität und Potenz als Inhibitor der lysosomalen sauren Lipase. Ähnliche Verbindungen sind:

Orlistat: Ein Lipase-Inhibitor zur Behandlung von Fettleibigkeit, der jedoch ein breiteres Spektrum an Zielmolekülen hat als this compound.

Tetrahydrolipstatin: Ein weiterer Lipase-Inhibitor mit einem breiteren Spektrum an Zielmolekülen.

This compound sticht durch seine hohe Spezifität für die lysosomale saure Lipase und seine Verwendung in detaillierten mechanistischen Studien zum Lipidstoffwechsel hervor.

Eigenschaften

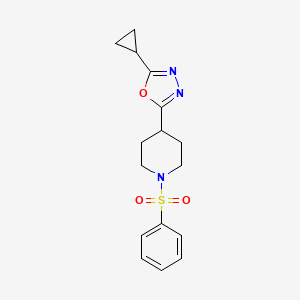

IUPAC Name |

(4-piperidin-1-yl-1,2,5-thiadiazol-3-yl) piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2S/c18-13(17-9-5-2-6-10-17)19-12-11(14-20-15-12)16-7-3-1-4-8-16/h1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYYVHOTXOEBEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NSN=C2OC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Lalistat 2 acts as a specific, irreversible inhibitor of LAL. [] While its exact mechanism of action is not fully elucidated, it's understood to bind directly to LAL, thereby blocking its enzymatic activity. This inhibition prevents the breakdown of lysosomal lipids, particularly cholesteryl esters, leading to their accumulation within lysosomes. [] This accumulation has been observed in various cell types, particularly macrophages, and is linked to altered lipid mediator production. []

ANone: While the provided texts do not explicitly detail the molecular formula, weight, or spectroscopic data of this compound, its chemical name is 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate. This indicates the presence of piperidine rings, a thiadiazole ring, and a carboxylate group within the molecule. Further information on its structural characteristics would require consultation of chemical databases or the primary literature on the compound's synthesis and characterization.

A: this compound is instrumental in a novel method for measuring LAL activity in dried blood spots (DBS). [, , ] By comparing total lipase activity in a blood sample to the activity in the presence of this compound, researchers can specifically determine LAL activity. [] This method has proven effective in differentiating between healthy individuals, carriers of LAL deficiency, and patients with Wolman disease (WD) or Cholesteryl Ester Storage Disease (CESD). [, , ]

A: Yes, research utilizing this compound in LAL deficiency diagnostics has identified a prevalent mutation, c.894G>A, in the LIPA gene (coding for LAL) among Russian patients. [] This finding underscores the utility of this compound in facilitating genetic studies of LAL deficiency.

A: One study mentions potential “off-target” effects of this compound on neutral lipid hydrolases. [] While the specific details of these effects are not provided, it highlights the need to consider potential interactions with other enzymes when interpreting experimental results. Further research into the specificity of this compound is necessary to fully understand its potential off-target activity.

A: Yes, this compound has been employed to study the role of LAL in lipid metabolism and mediator synthesis in macrophages. [] By acutely inhibiting LAL activity, researchers demonstrated that LAL-mediated lipid hydrolysis within lysosomes contributes significantly to the production of lipid mediators derived from 18:2 and 20:4 fatty acids. [] This highlights the utility of this compound as a tool to dissect the specific functions of LAL in cellular processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2906308.png)

![3-(2-bromophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride](/img/structure/B2906312.png)

![2-Chloro-N-(imidazo[1,2-a]pyrimidin-6-ylmethyl)propanamide](/img/structure/B2906316.png)

![4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2906319.png)

![(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2906322.png)

![2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2906323.png)

![N-{[1,1'-biphenyl]-2-yl}-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2906324.png)

![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)](/img/new.no-structure.jpg)

![methyl 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-amido]benzoate](/img/structure/B2906328.png)

![3-phenyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2906329.png)